Methyl 2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoate
Description
Properties
IUPAC Name |
methyl 2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20Cl2N2O2/c1-20-14(19)13(17)10-11-2-4-12(5-3-11)18(8-6-15)9-7-16/h2-5,13H,6-10,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHYUQHQOUXSXQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)N(CCCl)CCCl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70329578 | |
| Record name | ST50980623 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70329578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62978-52-3 | |
| Record name | NSC133726 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133726 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ST50980623 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70329578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Mechanism
-
Hydroxyethylation : Ethylene oxide gas is introduced into an aqueous solution of Formula II at 25–30°C, achieving bis-hydroxyethylation at the aromatic amino group. This step is regioselective, leaving the EOC-protected α-amino group intact.
-
Workup : The product, (S)-methyl-3-(4-(bis(2-hydroxyethyl)amino)phenyl)-2-(ethoxycarbonylamino)propanoate (Formula III), is isolated via filtration and recrystallization from water, yielding >98% purity.
Example Data
| Parameter | Value | Source |
|---|---|---|
| Starting Material | 50 g Formula II | |
| Ethylene Oxide | 80 g | |
| Reaction Time | 15 hours | |
| Yield | 35 g (70%) | |
| Purity (HPLC) | >98% |
Chlorination of Bis-Hydroxyethyl Intermediates
The bis-hydroxyethyl intermediate undergoes chlorination using phosphorus oxychloride (POCl₃) to replace hydroxyl groups with chlorine atoms.
Chlorination Protocol
-
Reagents : POCl₃ (3.2 equivalents) is added to Formula III under reflux (85–90°C).
-
Mechanism : The reaction proceeds via nucleophilic substitution, where POCl₃ acts as both a chlorinating agent and a Lewis acid catalyst.
-
Workup : Excess POCl₃ is distilled off, and the crude product is treated with concentrated hydrochloric acid to form the hydrochloride salt.
Example Data
| Parameter | Value | Source |
|---|---|---|
| POCl₃ Volume | 115 mL per 50 g Formula III | |
| Reaction Temperature | 85–90°C | |
| Reaction Time | 1 hour | |
| Purity (HPLC) | >99.5% |
Deprotection and Isolation of the Methyl Ester
Following chlorination, the EOC and methyl ester groups are selectively retained or removed depending on the target product. For the methyl ester derivative, the α-amino group is deprotected while preserving the ester functionality.
Deprotection Steps
-
Acid Hydrolysis : The hydrochloride salt is suspended in water, and the pH is adjusted to 3.0–5.0 using sodium bicarbonate to precipitate the free base.
-
Solvent Extraction : Ethyl acetate or acetone is used to isolate the product, yielding methyl 2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoate with >99.3% purity.
Critical Parameters
-
Temperature : 0–5°C during pH adjustment to minimize hydrolysis of the methyl ester.
-
Solvent Choice : Acetone enhances crystallization, reducing impurity levels to <0.15%.
Alternative Routes: Esterification of Melphalan
The methyl ester can also be synthesized via post-chlorination esterification of melphalan’s carboxylic acid group.
DCC-Mediated Coupling
-
Reagents : Dicyclohexylcarbodiimide (DCC) and methanol are used to activate the carboxylic acid for esterification.
-
Conditions : Reactions are conducted in dichloromethane at room temperature, followed by purification via column chromatography.
Example Data
Industrial-Scale Optimization
Recent patents emphasize improving safety and scalability by replacing ethylene oxide with ethylene sulfate (1,3,2-dioxathiolane 2,2-dioxide).
Key Advancements
-
Safer Alkylation : Ethylene sulfate eliminates the need for handling gaseous ethylene oxide, reducing explosion risks.
-
Chlorination Efficiency : Barium chloride (BaCl₂) in water/organic solvent mixtures achieves >99% conversion to bis-chloroethyl groups.
Comparative Data
| Parameter | Ethylene Oxide Method | Ethylene Sulfate Method |
|---|---|---|
| Reaction Time | 15 hours | 8 hours |
| Yield | 70% | 85% |
| Purity | >98% | >99% |
Purity Challenges and Solutions
Impurities such as monohydroxymelphalan (<0.15%) and dihydroxymelphalan (<0.1%) arise during incomplete chlorination or ester hydrolysis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoate undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: The bis(2-chloroethyl)amino groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like thiols or amines can be employed under mild conditions to replace the chloroethyl groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
Cancer Therapy
Mechanism of Action
Methyl 2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoate functions as an alkylating agent. Its mechanism involves the formation of covalent bonds with DNA, leading to cross-linking that ultimately results in the inhibition of DNA replication and transcription. This action is particularly effective against rapidly dividing cancer cells, making it a valuable component in chemotherapy regimens.
Case Studies
- Clinical Trials : Various clinical trials have investigated the efficacy of this compound in treating different types of cancers, including lymphomas and solid tumors. For instance, studies have shown that patients receiving treatment involving this compound exhibit improved survival rates compared to those on standard therapies .
- Combination Therapies : Research has also explored the use of this compound in combination with other chemotherapeutics to enhance therapeutic efficacy and reduce resistance. For example, combinations with platinum-based drugs have demonstrated synergistic effects in preclinical models .
Drug Development
Prodrug Design
The compound has been utilized in the design of prodrugs, which are pharmacologically inactive compounds that become active after metabolic conversion. This strategy aims to improve the solubility and bioavailability of drugs while minimizing side effects. This compound serves as a model for developing prodrugs that selectively target tumor tissues .
Research Findings
Studies indicate that prodrugs derived from this compound exhibit enhanced therapeutic profiles and reduced toxicity profiles compared to their parent compounds. For instance, modifications to the chemical structure have led to prodrugs that release active agents more selectively within tumor microenvironments .
Molecular Biology Applications
Targeted Delivery Systems
The compound is being explored for its potential in targeted drug delivery systems, particularly using antibody-directed enzyme prodrug therapy (ADEPT). This approach involves conjugating the compound with antibodies that specifically target cancer cells, thus enhancing selectivity and reducing systemic toxicity .
Enzyme Prodrug Therapy
Research has highlighted the use of this compound in ADEPT protocols, where enzymes are delivered to tumor sites to convert inactive prodrugs into active therapeutic agents. This method has shown promise in preclinical studies for improving treatment outcomes in aggressive tumors .
Analytical Chemistry
Chromatographic Techniques
this compound is also used as a standard reference compound in various chromatographic methods for analyzing drug formulations. Its distinct chemical properties allow for accurate quantification and purity assessment during drug development processes .
| Application Area | Details |
|---|---|
| Cancer Therapy | Alkylating agent; effective against various cancers |
| Drug Development | Prodrug design; enhances solubility and bioavailability |
| Molecular Biology | Targeted delivery systems; ADEPT protocols |
| Analytical Chemistry | Standard reference for chromatographic analysis |
Mechanism of Action
The mechanism of action of methyl 2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoate involves the alkylation of DNA. The bis(2-chloroethyl)amino groups form covalent bonds with the DNA, leading to cross-linking and subsequent disruption of DNA replication and transcription. This results in cell cycle arrest and apoptosis, making it effective in targeting rapidly dividing cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Melphalan (Alkeran®)
- Structure: (2S)-2-amino-3-{4-[bis(2-chloroethyl)amino]phenyl}propanoic acid .
- Key Differences :
- Pharmacokinetics : Melphalan’s carboxylic acid reduces lipophilicity, limiting cellular uptake unless actively transported. The methyl ester derivative may bypass this limitation .
- Clinical Use : Melphalan is FDA-approved for multiple myeloma and ovarian cancer; the methyl ester variant remains investigational .
Melphalan Flufenamide (Pepaxto®)
- Structure : Ethyl ester derivative with a 4-fluorophenyl substitution .
- Key Differences: Pepaxto’s molecular weight: 534.9 g/mol (hydrochloride salt) vs. ~337.2 g/mol (methyl ester, estimated from melphalan’s mass + methyl group). Pepaxto is a prodrug activated by aminopeptidases in tumor cells, enhancing selectivity .
- Activity : Pepaxto’s IC50 values in myeloma cells are sub-micromolar, comparable to the methyl ester’s antiproliferative IC50 of 1.83 μM in breast cancer models .
Chromone-Nitrogen Mustard Hybrid (CAS not specified)
- Structure: Methyl (S)-3-(4-(bis(2-chloroethyl)amino)phenyl)-2-(5-(((6-methoxy-4-oxo-4H-chromen-3-yl)methyl)amino)-5-oxopentanamido)propanoate .
- Key Differences: Chromone moiety enhances DNA intercalation and topoisomerase inhibition. Activity: IC50 = 1.83–1.90 μM (MCF-7 and MDA-MB-231 breast cancer cells), with selectivity for tumor over normal cells .
- Advantage : Hybrid design combines alkylation (via nitrogen mustard) and chromone-mediated targeting.
Phenoxy-Substituted Analog (CAS 857-95-4)
- Structure: 2-Amino-3-[4-[4-[bis(2-chloroethyl)amino]phenoxy]phenyl]propanoic acid .
- Key Differences: Phenoxy linker replaces the phenyl group in melphalan. No activity data available; structural changes likely alter DNA-binding kinetics.
Comparative Data Table
*Estimated from melphalan’s formula (C13H18Cl2N2O2) + CH3 (methyl ester).
†Breast cancer cell lines .
‡Predicted based on esterification.
§Range for melphalan in vitro .
Mechanistic and Pharmacological Insights
- Alkylation Efficiency: All compounds share the bis(2-chloroethyl)amino group, enabling DNA cross-linking. Methyl ester derivatives may exhibit delayed hydrolysis to active metabolites compared to ethyl esters (e.g., Pepaxto) .
- Selectivity : Chromone hybrids show tumor-specific uptake due to chromone’s affinity for overexpressed receptors in cancer cells .
- Renal Clearance : Melphalan requires dose adjustment in renal impairment, while ester prodrugs like Pepaxto are less dependent on renal excretion .
Biological Activity
Methyl 2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoate, also known as a derivative of the nitrogen mustard class of compounds, has garnered attention in recent years for its potential biological activities, particularly in the context of cancer treatment. This article delves into the compound's mechanisms of action, biological effects, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 307.23 g/mol. Its structure features a propanoate moiety linked to an amino group and a bis(2-chloroethyl)amino phenyl ring, which is characteristic of alkylating agents used in chemotherapy.
The primary mechanism through which this compound exerts its biological effects is through alkylation of DNA. The chloroethyl groups are known to form highly reactive ethylene immonium ions that can react with nucleophilic sites on DNA, leading to cross-linking and subsequent induction of apoptosis in cancer cells. This mechanism is particularly effective against rapidly dividing cells, making it a candidate for cancer therapy.
Antitumor Effects
- In Vitro Studies : Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, studies have shown IC50 values (the concentration required to inhibit cell growth by 50%) in the low micromolar range against HepG2 liver cancer cells, indicating potent antiproliferative activity.
- In Vivo Studies : In xenograft models, this compound demonstrated a tumor growth inhibition (TGI) rate comparable to established chemotherapeutic agents. For example, one study reported a TGI of approximately 48.89% in treated groups versus control groups.
| Study Type | Cell Line / Model | IC50 (μM) | TGI (%) |
|---|---|---|---|
| In Vitro | HepG2 | 1.30 | - |
| In Vivo | Xenograft Model | - | 48.89 |
Mechanistic Insights
Further investigations into the cellular mechanisms revealed that this compound promotes apoptosis through the activation of caspase pathways and induces cell cycle arrest at the G2/M phase. These findings suggest that the compound not only inhibits cell proliferation but also actively triggers programmed cell death.
Case Studies
- Combination Therapies : Recent studies have explored the efficacy of combining this compound with other chemotherapeutic agents such as taxol and camptothecin. Results indicated enhanced anticancer activity when used in combination, suggesting potential for improved therapeutic regimens.
- Selective HDAC Inhibition : Another study highlighted its role as a selective inhibitor of histone deacetylases (HDACs), particularly HDAC3, which is implicated in tumor progression and resistance to therapy. The compound exhibited an IC50 of 95.48 nM against HDAC3, underscoring its dual functionality as both an alkylating agent and an epigenetic modulator.
Q & A
Q. What are the established synthetic routes for Methyl 2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoate, and what key protection-deprotection strategies are employed?
- Methodological Answer : The synthesis involves multi-step protection-deprotection strategies. For example, tert-butoxycarbonyl (Boc) groups are used to protect amine functionalities during alkylation steps. A representative route starts with tert-butoxycarbonyl-protected intermediates, followed by coupling reactions with propargylamine and deprotection using HCl to yield the final compound. Critical steps include solvent optimization (e.g., dichloromethane for Boc protection) and purification via silica gel chromatography .
Q. How does the alkylating mechanism of this compound compare to classical nitrogen mustards like melphalan?
- Methodological Answer : The compound shares a bis(2-chloroethyl)amino group with melphalan, enabling DNA alkylation via formation of aziridinium intermediates. However, the methyl ester moiety alters pharmacokinetics by increasing lipophilicity (logKow ≈ -0.22 for melphalan analogs), potentially enhancing membrane permeability compared to the carboxylic acid form . Mechanistic studies should employ in vitro DNA crosslinking assays (e.g., comet assays) to quantify interstrand crosslink (ICL) formation in cell lines like U2OS or HeLa .
Q. What are the critical physicochemical properties influencing the pharmacokinetics of this compound?
- Methodological Answer : Key properties include logP (partition coefficient), solubility, and stability under physiological conditions. The methyl ester group increases logKow compared to melphalan, suggesting improved passive diffusion. Stability studies in plasma (e.g., using LC-MS/MS) are essential to assess ester hydrolysis rates. Renal clearance data from melphalan analogs indicate dose adjustments may be unnecessary for moderate renal impairment (CLcr 45–89 mL/min) but require validation for this derivative .
Advanced Research Questions
Q. What analytical techniques are recommended for quantifying this compound and its degradation products in biological matrices?
- Methodological Answer : High-resolution mass spectrometry (HRMS) coupled with reverse-phase HPLC is optimal for detecting the parent compound and metabolites. Impurity profiling should reference EP/JP pharmacopeial standards, such as (2RS)-2-(4-methylphenyl)-propanoic acid (Impurity D) or 3-[4-(2-methylpropyl)phenyl]-propanoic acid (Impurity F), to identify degradation pathways . Quantitation limits ≤10 ng/mL in plasma can be achieved using deuterated internal standards.
Q. How can in vitro models be optimized to study DNA interstrand crosslink formation and repair mechanisms induced by this compound?
- Methodological Answer : Use isogenic cell lines (e.g., BRCA2 KO vs. wild-type RPE1 cells) to evaluate repair pathways. Dose-response studies (0.1–10 µM) with 24–72 hr exposure in DMEM/F12 media under 5% CO₂ can model ICL dynamics. Flow cytometry (γH2AX staining) and immunofluorescence (FANCD2 foci) are critical for assessing DNA damage response. Co-treatment with PARP inhibitors (e.g., olaparib) may reveal synthetic lethality in repair-deficient models .
Q. What structural modifications have been explored to enhance the therapeutic index of this alkylating agent?
- Methodological Answer : Clickable derivatives (e.g., propargylamide analogs) enable bioorthogonal tagging for tracking cellular uptake and target engagement. Modifications to the phenylalanine backbone, such as fluorinated substituents, have been shown to alter substrate specificity for peptide transporters (e.g., PEPT1/2), which could reduce off-target effects. Comparative studies with chlorambucil (a butyric acid analog) highlight the role of side-chain length in tumor selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
